molecular formula C25H47O13P B035373 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol CAS No. 105172-95-0

1,2-Dioctanoyl-sn-glycero-3-phosphoinositol

Cat. No. B035373
CAS RN: 105172-95-0
M. Wt: 586.6 g/mol
InChI Key: UPUKKDCTWWVPCJ-NUPIXEBLSA-N
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Description

1,2-Dioctanoyl-sn-glycero-3-phosphoinositol (ammonium salt) is a lipid, found abundantly in eukaryotic cells. It is also present at low level in mammalian cells . It has been used in the preparation of model membranes for protein reconstitution and structural studies .


Molecular Structure Analysis

The molecular structure of 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol consists of a glycerol backbone with two octanoyl (8 carbon) fatty acid chains and a phosphoinositol head group . The molecular formula is C₂₅H₅₄N₂O₁₆P₂ and the formula weight is 700.648 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol include a molecular formula of C₂₅H₅₄N₂O₁₆P₂ and a formula weight of 700.648 . It is a powder form and should be stored at -20°C . It is not hygroscopic and is not light sensitive .

Scientific Research Applications

  • Macrophage Phospholipid Metabolism : Emilsson, Wijkander, and Sundler (1986) found that 1,2-dioctanoyl-sn-glycerol stimulates the cleavage of phosphatidylinositol in macrophage phospholipids, leading to arachidonic acid release. This suggests a role in protein interaction and phospholipid metabolism (Emilsson, Wijkander, & Sundler, 1986).

  • Liposome Applications : Sadownik, Stefely, and Regen (1986) demonstrated the use of 1,2-bis(12-hydroxydodecanoyl)-sn-glycero-3-phosphocholine for creating stable polymerized liposomes, which has implications in membrane modeling and drug delivery (Sadownik, Stefely, & Regen, 1986).

  • Gene Therapy Delivery : Wölk et al. (2015) explored binary lipid mixtures with phospholipids for effective gene therapy delivery, demonstrating the potential of such lipids in medical applications (Wölk et al., 2015).

  • Neurotransmitter Synthesis : Shevchenko et al. (1975) synthesized diphosphoinositide, a neurotransmitter, using a novel intermediate, contributing to the understanding of phosphatidylinositol synthesis (Shevchenko, Tsirenina, Molotkovsky, & Bergelson, 1975).

  • Lipid Bilayer Membranes in Microdevices : Marín et al. (2016) developed a method for forming stable lipid bilayer membranes in microdevices, which has applications in biophysical studies and electrophysiology (Marín et al., 2016).

  • Molecular Recognition in Biological Systems : Berti, Keiderling, and Baglioni (2002) discussed how phospholipid nucleosidic derivatives form supramolecular structures, which have implications for molecular recognition in biological systems and biotechnological applications (Berti, Keiderling, & Baglioni, 2002).

properties

IUPAC Name

[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47O13P/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34)/t17-,20?,21-,22+,23-,24-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKKDCTWWVPCJ-NUPIXEBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909376
Record name 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105172-95-0
Record name 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105172950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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